8-(4-ethoxyphenyl)-1-methyl-3-[2-(morpholin-4-yl)ethyl]-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
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Overview
Description
8-(4-ethoxyphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is a complex organic compound that belongs to the class of xanthine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a purine ring system, which is a common feature in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-ethoxyphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving appropriate amines and aldehydes.
Introduction of the Ethoxyphenyl Group: This step involves the substitution of a hydrogen atom on the purine ring with an ethoxyphenyl group using electrophilic aromatic substitution.
Attachment of the Morpholin-4-ylethyl Group: The morpholin-4-ylethyl group is introduced through nucleophilic substitution reactions, often using morpholine and an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and morpholin-4-ylethyl groups.
Reduction: Reduction reactions can occur at the purine ring, leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the positions on the purine ring and the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological activities and properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic effects, particularly as an adenosine receptor antagonist.
Mechanism of Action
The compound exerts its effects primarily through its interaction with adenosine receptors. By binding to these receptors, it can modulate various physiological processes, including neurotransmission, cardiovascular function, and immune response. The molecular targets and pathways involved include:
Adenosine Receptors: Inhibition of these receptors can lead to increased levels of neurotransmitters such as dopamine and norepinephrine.
Signal Transduction Pathways: Modulation of cyclic AMP (cAMP) levels and activation of protein kinase A (PKA).
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant effects.
Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.
Pentoxifylline: Used to improve blood flow in patients with circulation problems.
Uniqueness
8-(4-ethoxyphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its combination of an ethoxyphenyl group and a morpholin-4-ylethyl group differentiates it from other xanthine derivatives and may contribute to its selectivity and potency as an adenosine receptor antagonist.
Properties
Molecular Formula |
C22H28N6O4 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
6-(4-ethoxyphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H28N6O4/c1-3-32-17-6-4-16(5-7-17)26-10-11-27-18-19(23-21(26)27)24(2)22(30)28(20(18)29)9-8-25-12-14-31-15-13-25/h4-7H,3,8-15H2,1-2H3 |
InChI Key |
QIIZVDQWFVRDHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5 |
Origin of Product |
United States |
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